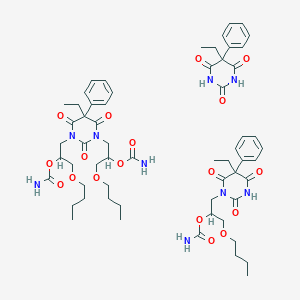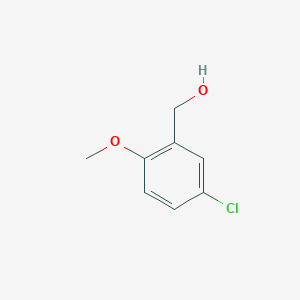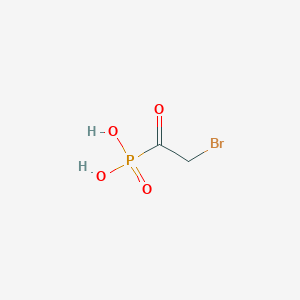
2,19-Moaed
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,19-Moaed is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of the natural hormone, progesterone, and has been found to possess unique properties that make it useful in various scientific studies. In
Mecanismo De Acción
The mechanism of action of 2,19-Moaed is not fully understood. However, it is believed that the compound acts by binding to progesterone receptors in the body. This binding triggers a series of events that ultimately lead to the physiological effects of the compound.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. The compound has been shown to regulate the menstrual cycle and has been used to treat conditions such as endometriosis and polycystic ovary syndrome. Additionally, this compound has been found to have anti-inflammatory properties and has been used in studies related to inflammation and autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 2,19-Moaed in lab experiments is its ability to regulate the menstrual cycle. This makes it an ideal compound for studying female reproductive biology. Additionally, the compound has been found to have anti-inflammatory properties, which make it useful in studies related to inflammation and autoimmune diseases. However, one of the limitations of using this compound in lab experiments is the potential for side effects. The compound has been shown to have some adverse effects on the liver and kidneys, which may limit its use in certain studies.
Direcciones Futuras
There are many potential future directions for the study of 2,19-Moaed. One area of research that holds promise is the use of the compound in the treatment of autoimmune diseases. Additionally, this compound may be useful in the development of new contraceptives and fertility treatments. Finally, the compound may have applications in the development of new anti-inflammatory drugs.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of the compound involves the modification of the natural hormone, progesterone. This compound has been found to have potential applications in the study of female reproductive biology, inflammation, and autoimmune diseases. The mechanism of action of the compound is not fully understood, but it is believed to act by binding to progesterone receptors in the body. The compound has a variety of biochemical and physiological effects and has advantages and limitations for use in lab experiments. Finally, there are many potential future directions for the study of this compound, including its use in the treatment of autoimmune diseases, the development of new contraceptives and fertility treatments, and the development of new anti-inflammatory drugs.
Métodos De Síntesis
The synthesis of 2,19-Moaed involves the modification of the natural hormone, progesterone. This process involves the addition of a methyl group at the 2-position and a vinyl group at the 19-position of the progesterone molecule. The resulting compound is this compound. This synthesis method has been well-established and has been used to produce large quantities of the compound for scientific research.
Aplicaciones Científicas De Investigación
2,19-Moaed has been found to have potential applications in various scientific fields. One of its primary uses is in the study of female reproductive biology. The compound has been shown to have a significant impact on the regulation of the menstrual cycle and has been used to study the effects of hormonal imbalances on female fertility. Additionally, this compound has been found to have anti-inflammatory properties and has been used in studies related to inflammation and autoimmune diseases.
Propiedades
| 136182-63-3 | |
Fórmula molecular |
C20H26O3 |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
(1S,2S,5S,9S,10R,16R)-5-methyl-18-oxapentacyclo[14.3.1.01,13.02,10.05,9]icos-13-ene-6,15-dione |
InChI |
InChI=1S/C20H26O3/c1-19-7-6-16-14(15(19)4-5-18(19)22)3-2-13-8-17(21)12-9-20(13,16)11-23-10-12/h8,12,14-16H,2-7,9-11H2,1H3/t12-,14+,15+,16+,19+,20-/m1/s1 |
Clave InChI |
KQTAMTBUQUXVAK-MFDYCWBWSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)[C@@H]5C[C@]34COC5 |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)C5CC34COC5 |
SMILES canónico |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)C5CC34COC5 |
Sinónimos |
2,19-(methyleneoxy)androst-4-ene-3,17-dione 2,19-MOAED |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzenemethanol, 2-[(1R)-3-(methylamino)-1-phenylpropoxy]-](/img/structure/B154162.png)
![3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid](/img/structure/B154163.png)











